Technical Monograph: 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Technical Monograph: 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Executive Summary
The compound 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] Belonging to the 5-azaindole class, this molecule serves as a critical bioisostere for indole and purine systems, offering improved aqueous solubility and distinct metabolic stability profiles compared to its carbocyclic analogues.
The presence of the C4-methyl group introduces specific steric constraints that can enhance selectivity in ATP-competitive kinase inhibition, while the C3-aldehyde functionality acts as a versatile "chemical handle" for divergent synthesis—enabling the rapid generation of libraries via reductive amination or olefination. This guide outlines the structural properties, validated synthetic protocols, and therapeutic utility of this scaffold.[2]
Structural Architecture & Physicochemical Profile
To effectively utilize this building block, one must understand its electronic distribution and numbering system. The 1H-pyrrolo[3,2-c]pyridine system is commonly referred to as 5-azaindole .
IUPAC Numbering and Topology
The numbering initiates at the pyrrole nitrogen (N1).
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Position 5: Pyridine nitrogen (acceptor).[1]
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Position 4: Carbon atom bridging C3a and N5. The methyl group here provides steric bulk, potentially influencing the rotation of substituents at C3.
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Position 3: The site of electrophilic substitution (formylation).[3]
Physicochemical Properties (Calculated)
| Property | Value (Approx.) | Significance |
| Formula | C₉H₈N₂O | Core stoichiometry.[4] |
| MW | 160.17 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| ClogP | ~1.2 | Favorable lipophilicity for cell permeability. |
| H-Bond Donors | 1 (N1-H) | Critical for H-bonding with kinase hinge regions (e.g., Glu/Leu backbone). |
| H-Bond Acceptors | 2 (N5, C=O) | N5 often interacts with solvent fronts or specific residues. |
| pKa (N1) | ~13.5 | Weakly acidic; deprotonation requires strong bases (NaH, KOtBu). |
Synthetic Protocol: Vilsmeier-Haack Formylation[4]
The definitive method for introducing an aldehyde at the C3 position of the 5-azaindole core is the Vilsmeier-Haack reaction . This reaction exploits the electron-rich nature of the pyrrole ring, despite the electron-withdrawing effect of the fused pyridine ring.
Mechanistic Causality
The reaction relies on the in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The 4-methyl-1H-pyrrolo[3,2-c]pyridine substrate acts as the nucleophile. The C3 position is electronically favored due to the stability of the resulting intermediate and the directing effect of the pyrrole nitrogen lone pair.
Step-by-Step Methodology
Note: This protocol assumes a starting scale of 10 mmol of the 4-methyl-5-azaindole precursor.
Reagents:
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4-Methyl-1H-pyrrolo[3,2-c]pyridine (Substrate)
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Phosphorus Oxychloride (POCl₃) - Freshly distilled recommended
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N,N-Dimethylformamide (DMF) - Anhydrous
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Sodium Hydroxide (NaOH) or Sodium Acetate (NaOAc) for quenching
Protocol:
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Reagent Formation (Critical Step): In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv) over 15 minutes.
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Why: Exothermic reaction. Temperature control prevents thermal decomposition of the Vilsmeier reagent. Stir for 30 mins at 0°C to ensure formation of the chloroiminium salt (white suspension/precipitate often forms).
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Substrate Addition: Dissolve 4-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
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Reaction Phase: Allow the mixture to warm to room temperature, then heat to 60–80°C for 3–6 hours.
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Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The intermediate iminium salt is polar; the final aldehyde appears only after hydrolysis.
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Hydrolysis (Quench): Cool the reaction mixture to 0°C. Pour slowly into crushed ice/water (approx. 10x reaction volume).
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Basification: Adjust pH to ~9–10 using 5M NaOH or saturated NaOAc solution.
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Observation: The iminium intermediate hydrolyzes to the aldehyde, which typically precipitates as a solid.
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Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallization from EtOH or flash chromatography (DCM/MeOH gradient).
Process Workflow Diagram
Figure 1: Critical Process Workflow for Vilsmeier-Haack Formylation of Azaindoles.
Reactivity & Derivatization Strategy
The C3-aldehyde is a "gateway" functional group. In drug discovery, this intermediate is rarely the final drug but rather a branching point for SAR (Structure-Activity Relationship) exploration.
Reductive Amination (Library Generation)
The most common application is coupling with primary or secondary amines to form C3-aminomethyl derivatives.
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Conditions: Amine (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), DCM/AcOH.
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Utility: Modulates solubility and allows targeting of solvent-exposed regions in protein pockets.
Knoevenagel Condensation
Reaction with active methylene compounds (e.g., malononitrile, cyanoesters).
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Conditions: Piperidine (cat.), EtOH, Reflux.
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Utility: Creates vinyl linkers often found in Michael acceptor drugs (covalent inhibitors).
Oxidation
Conversion to the carboxylic acid (using NaClO₂) or nitrile (via oxime).
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Utility: Access to amide coupling partners.
Derivatization Logic Map
Figure 2: Divergent synthesis pathways from the C3-aldehyde scaffold.
Therapeutic Applications
Kinase Inhibition (ATP-Competitive)
The 5-azaindole scaffold is a privileged structure for kinase inhibitors (e.g., JAK, VEGF, FMS kinases).
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Binding Mode: The N1-H (donor) and N5 (acceptor) motif mimics the adenine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region.
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Role of 4-Methyl: The methyl group at C4 can induce a twist in the molecule or fill a small hydrophobic pocket (gatekeeper residue interaction), potentially improving selectivity against homologous kinases.
Tubulin Polymerization Inhibitors
Derivatives of pyrrolo[3,2-c]pyridines have been identified as colchicine-site binders.[5][6] The aldehyde is often converted to a chalcone or rigid stilbene analog to inhibit microtubule formation, leading to apoptosis in cancer cells [1].
Safety & Handling
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Hazard Identification: The aldehyde is likely a skin and eye irritant. Azaindoles can be biologically active; handle as a potential potent compound.[6]
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Stability: Aldehydes are susceptible to air oxidation (to carboxylic acids). Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.
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Incompatibility: Avoid strong oxidizers and strong bases (unless intended for deprotonation).
References
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Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2024).[5]
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Vilsmeier-Haack Reaction: Mechanism and Synthetic Applications. Organic Chemistry Portal.[7]
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Azaindoles in Medicinal Chemistry. PharmaBlock Whitepaper.
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Synthesis and Reactivity of 4-, 5-, and 6-Azaindoles. Heterocycles / ResearchGate.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
